N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O3 and its molecular weight is 403.442. The purity is usually 95%.
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Biological Activity
N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Benzo[d]oxazole moiety : Known for its diverse biological activities.
- Pyrrolidine ring : Often associated with neuroactive properties.
- Quinazoline core : Recognized for its anticancer potential.
The molecular formula of the compound is C21H21N3O2, with a molecular weight of 347.4 g/mol. Its intricate architecture suggests a multifaceted interaction profile with various biological targets.
Antitumor Activity
Recent advances in quinazoline derivatives highlight their potential as anticancer agents. For example, several synthesized quinazoline compounds have shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The following table summarizes some findings related to quinazoline derivatives:
Compound Name | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF7 | 0.096 | EGFR Inhibition |
Compound B | A549 | 0.150 | VEGF RTK Inhibition |
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine | MCF7 | 0.050 | CA Inhibition |
These results suggest that this compound could share similar anticancer mechanisms due to its structural similarities with these active compounds.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Studies on related compounds indicate promising antibacterial and antifungal activities against various pathogens. For instance, monomeric alkaloids with structural similarities have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the cytotoxicity of various quinazoline derivatives revealed that compounds with similar structural motifs to this compound exhibited potent activity against tumor cell lines, suggesting a pathway for further investigation into this compound's efficacy .
- Mechanistic Insights : Research into the binding affinities of quinazoline derivatives has provided insights into their interaction with key biological targets such as PD-L1, which is crucial in cancer immunotherapy . While direct studies on this compound are lacking, these findings lay a foundation for hypothesizing its potential interactions.
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-20(13-26-14-24-17-8-2-1-7-16(17)21(26)29)23-12-15-6-5-11-27(15)22-25-18-9-3-4-10-19(18)30-22/h1-4,7-10,14-15H,5-6,11-13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZCPGMBWITASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.